1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex chemical entity that stands at the intersection of organic chemistry and medicinal chemistry It is characterized by a piperazine core, which is a common structural motif in many pharmacologically active compounds, flanked by a sulfonyl group attached to a dimethylbenzene moiety and a triazolopyrimidinyl group bonded to a fluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazolopyrimidinyl moiety: : This step involves cyclization reactions that may utilize azide and alkyne precursors in the presence of a copper(I) catalyst.
Coupling of the fluorophenyl group: : This often requires Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid.
Sulfonylation of the piperazine ring: : Sulfonyl chlorides react with the piperazine derivative to form the sulfonyl group.
Final assembly: : Bringing together the intermediate compounds via nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of this compound would leverage large-scale batch reactors and continuous flow reactors to optimize yield and efficiency. The processes may include:
Optimization of reaction conditions: : Temperature, pressure, and catalyst loading are meticulously controlled.
Purification techniques: : Use of recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes several types of chemical reactions:
Oxidation and Reduction: : It can participate in redox reactions, altering the oxidation states of its constituents.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify its functional groups.
Hydrolysis: : The sulfonyl group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, alkyl halides.
Reaction Conditions: : Solvents like dichloromethane, dimethylformamide; temperatures ranging from -78°C to 200°C; catalysts such as palladium or copper complexes.
Major Products Formed
Depending on the reaction, the major products can include:
Oxidized derivatives: : Modified structures with higher oxidation states.
Substituted analogs: : New compounds where original substituents are replaced with others.
Hydrolysis products: : Compounds with cleaved sulfonyl groups and formation of corresponding acids or alcohols.
Scientific Research Applications
1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine finds applications across several domains:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a probe for biological systems to understand protein-ligand interactions.
Medicine: : Investigated for potential therapeutic uses, including anti-cancer, anti-inflammatory, and neuropharmacological effects.
Industry: : Utilized in the development of novel materials and as intermediates in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of this compound in biological systems involves:
Binding to molecular targets: : It may interact with enzymes, receptors, or other proteins, altering their function.
Pathways involved: : Could engage in signaling pathways like kinase inhibition, impacting cell proliferation and survival.
Effects: : Resulting in modulation of biochemical pathways, leading to therapeutic or toxicological outcomes.
Comparison with Similar Compounds
1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be compared to similar compounds in its class:
Structural uniqueness: : The combination of the sulfonyl group, fluorophenyl ring, and triazolopyrimidine core makes it distinct.
Similar compounds: : Includes triazolopyrimidine derivatives, other piperazine-based molecules, and compounds with sulfonyl or fluorophenyl groups.
Each of these similar compounds might share certain functional groups but differ in specific substituents, leading to unique chemical and biological properties. This uniqueness often defines their applications and efficacy in scientific research and industrial processes.
Properties
IUPAC Name |
7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O2S/c1-15-3-8-19(16(2)13-15)33(31,32)29-11-9-28(10-12-29)21-20-22(25-14-24-21)30(27-26-20)18-6-4-17(23)5-7-18/h3-8,13-14H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDTAWTXWWDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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